3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride
Description
3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride (CAS: 1094253-67-4) is a brominated aromatic sulfonyl chloride with the molecular formula C₉H₁₀BrClO₄S and a molecular weight of 329.60 g/mol . The compound features a benzene ring substituted with a bromine atom at position 3, a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at position 4, and a sulfonyl chloride (-SO₂Cl) group at position 1. This structure renders it a versatile intermediate in organic synthesis, particularly for constructing sulfonamides or sulfonate esters.
Key safety precautions include avoiding inhalation, skin contact, and ensuring proper ventilation during handling.
Properties
IUPAC Name |
3-bromo-4-(2-methoxyethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO4S/c1-14-4-5-15-9-3-2-7(6-8(9)10)16(11,12)13/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNFIQCRKAISHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-bromo-4-(2-methoxyethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions. The process often includes steps such as bromination, sulfonylation, and chlorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamide derivatives, which are important in medicinal chemistry .
Biology and Medicine: The compound is used in the development of pharmaceuticals, especially those targeting specific enzymes or receptors. Its sulfonyl chloride group allows for the formation of stable covalent bonds with biological molecules, making it useful in drug design .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism by which 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, depending on the specific application . The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with sulfonyl chlorides sharing analogous substitution patterns or functional groups. Data are derived from synthetic studies, commercial catalogs, and patent literature.
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Key Compounds
Key Observations
Substituent Effects on Reactivity: The 2-methoxyethoxy group in the target compound is electron-donating, which may slightly reduce the electrophilicity of the sulfonyl chloride compared to derivatives with electron-withdrawing groups (e.g., fluorophenoxy or difluoromethoxy substituents) .
Physical State and Synthetic Yields :
- Derivatives with aromatic substituents (e.g., 4-(3-Bromobenzyloxy)benzene-1-sulfonyl chloride) often exist as oils, while simpler analogs (e.g., trifluoroacetamido derivatives) are typically solids .
- High yields (>90%) are achievable with fluorobenzyloxy groups (e.g., compound 38 in ), whereas bulky or electron-deficient substituents may lower yields .
Commercial Availability: The trifluoroacetamido derivative (CAS: 1184279-08-0) is discontinued, likely due to challenges in stability or synthesis . In contrast, the target compound and fluorophenoxy analogs remain available through specialty suppliers .
Biological Activity
3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a bromine atom and a methoxyethoxy group, suggests it may interact with various biological targets, particularly in cancer treatment and other therapeutic applications.
- Molecular Formula : C₉H₁₁BrClO₃S
- Molecular Weight : 285.54 g/mol
- CAS Number : 1215295-91-2
The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, which can form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to inhibition of specific enzymes or modification of receptor sites, potentially influencing various signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of sulfonyl chloride derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to inhibit the BRD4 protein, which is implicated in the transcriptional regulation of oncogenes such as c-Myc and CDK6. Inhibition of BRD4 can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Inhibition of Signaling Pathways
Sulfonamide derivatives have been reported to inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. Compounds structurally related to this compound demonstrated significant inhibition of these pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines .
Research Findings
A review of recent literature reveals several studies focusing on the synthesis and evaluation of sulfonyl chlorides and their derivatives:
Case Studies
- BRD4 Inhibitors : A series of compounds were synthesized that showed potent binding to BRD4, leading to significant anti-proliferative effects in MV4-11 cells. The compounds induced apoptosis and blocked cell cycle progression at the G0/G1 phase .
- PI3K/mTOR Dual Inhibitors : Another study focused on sulfonamide derivatives that inhibited both PI3K and mTOR pathways, resulting in effective proliferation inhibition across different cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
